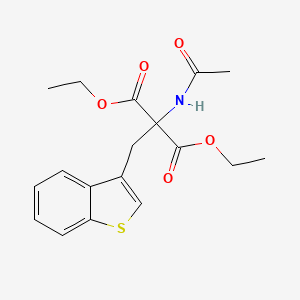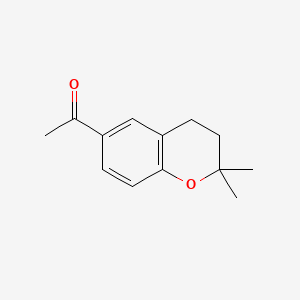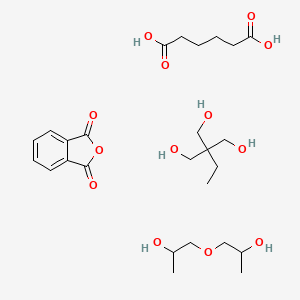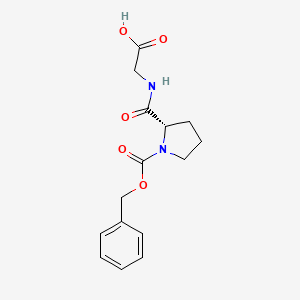
Z-プロ-グリ-OH
概要
説明
Z-Pro-Gly-OH: (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)acetic acid , is a dipeptide compound consisting of a proline residue and a glycine residue. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
科学的研究の応用
Z-Pro-Gly-OH has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in the study of protein interactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques
作用機序
Target of Action
Z-Pro-Gly-OH, also known as N-benzyloxycarbonyl-glycyl-proline, is a complex compound with a variety of potential targetsIt has been suggested that it may interact with proteins or enzymes that recognize or process proline-containing peptides .
Mode of Action
This could potentially influence the conformation and function of target proteins .
Pharmacokinetics
As a peptide, it is expected to have relatively low oral bioavailability due to potential degradation in the gastrointestinal tract and poor permeability across biological membranes .
Result of Action
Based on its structure, it may influence the structure and function of target proteins, potentially leading to changes in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Gly-OH typically involves the coupling of N-benzyloxycarbonyl-L-proline (Z-Pro) with glycine (Gly). The reaction is carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds as follows:
- Dissolve Z-Pro and Gly in a suitable solvent such as dimethylformamide (DMF).
- Add DCC and HOBt to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain Z-Pro-Gly-OH .
Industrial Production Methods: Industrial production of Z-Pro-Gly-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process and ensure consistency in product quality .
化学反応の分析
Types of Reactions: Z-Pro-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The amide bond in Z-Pro-Gly-OH can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids, proline, and glycine.
Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under hydrogenation conditions to yield the free dipeptide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Hydrolysis: Proline and glycine.
Oxidation: Hydroxyproline derivatives.
Substitution: Free dipeptide (Pro-Gly).
類似化合物との比較
Boc-Pro-Gly-OH: A similar dipeptide with a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Z) group.
Fmoc-Gly-Pro-OH: A dipeptide with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Gly-OH: A single amino acid derivative with a benzyloxycarbonyl (Z) protecting group.
Z-Gly-Pro: A dipeptide similar to Z-Pro-Gly-OH but with the glycine residue at the N-terminus.
Uniqueness: Z-Pro-Gly-OH is unique due to its specific sequence of proline and glycine residues, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl (Z) protecting group also provides stability and facilitates its use in peptide synthesis .
特性
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIMQSJQYRZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-18-9 | |
| Record name | NSC334028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


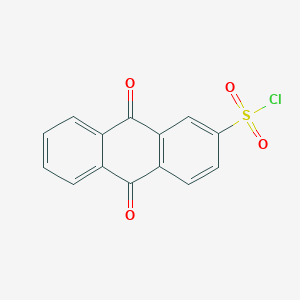
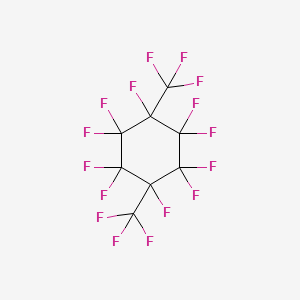
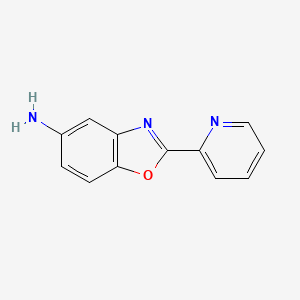

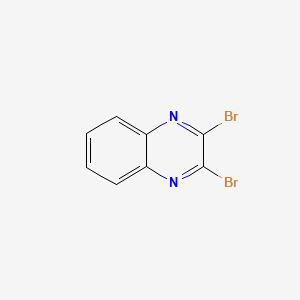
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
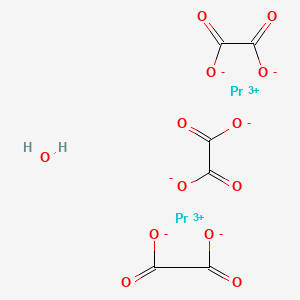

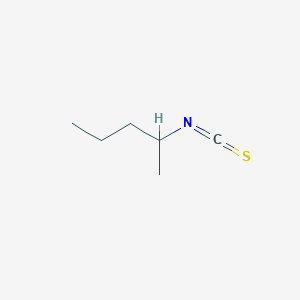
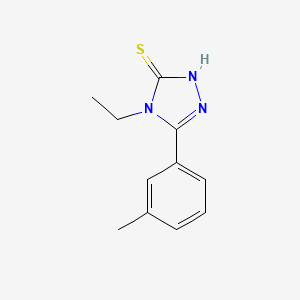
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)
